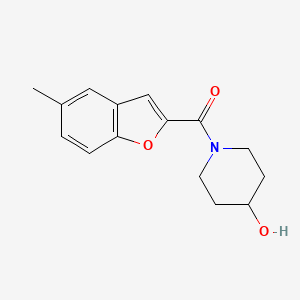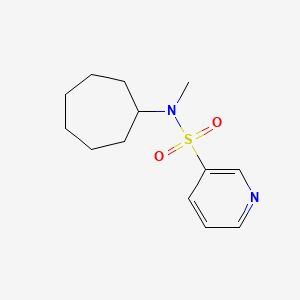
(4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone, also known as HMBM, is a synthetic compound that has been the subject of research in the field of medicinal chemistry. It is a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
作用機序
The mechanism of action of (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It also has antioxidant properties that help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
(4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce oxidative stress and inflammation in the brain, and protect neurons from damage. (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone has also been shown to have anti-inflammatory effects and to modulate the immune system.
実験室実験の利点と制限
One advantage of using (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. It also has a relatively low toxicity profile, which makes it a safer alternative to other drugs that are used in cancer and neurodegenerative disease research. However, one limitation is that (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for research on (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone. One area of interest is the development of (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone derivatives that may have improved efficacy and safety profiles. Another area of interest is the investigation of (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone in humans.
合成法
(4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone can be synthesized using a multi-step process that involves the reaction of 1-(4-hydroxypiperidin-1-yl)propan-2-one with 5-methyl-2-nitrobenzoic acid, followed by reduction and cyclization. The final product is obtained through purification and isolation using column chromatography.
科学的研究の応用
(4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone has been the subject of several scientific studies due to its potential therapeutic applications. One study found that (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone exhibited anti-cancer activity by inducing apoptosis in cancer cells. Another study showed that (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone had neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(4-hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-2-3-13-11(8-10)9-14(19-13)15(18)16-6-4-12(17)5-7-16/h2-3,8-9,12,17H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXXTXJHFKANTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide](/img/structure/B7565423.png)
![N-[1-(5-methylfuran-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7565428.png)

![ethyl (Z)-2-cyano-3-[4-[[1-(2-methoxyethyl)-6-oxopyridazine-3-carbonyl]amino]phenyl]prop-2-enoate](/img/structure/B7565440.png)
![1,1,3-trioxo-2-propan-2-yl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)-1,2-benzothiazole-6-carboxamide](/img/structure/B7565444.png)

![N-cyclopropyl-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B7565452.png)

![N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B7565474.png)
![2-[2-(2,6-difluorophenyl)-2-hydroxyethyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B7565499.png)

![N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide](/img/structure/B7565520.png)
![5-(4-Chlorophenyl)-3-[3-(5,6-dimethylbenzimidazol-1-yl)-2-hydroxypropyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7565526.png)
![2-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7565529.png)